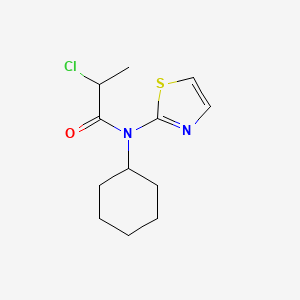

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide

Description

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, a cyclohexyl group, and a chlorinated propanamide moiety. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2OS/c1-9(13)11(16)15(12-14-7-8-17-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGZFJCLUHZNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CCCCC1)C2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a catalyst.

Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the thiazole derivative.

Chlorination and Amide Formation: The final step involves the chlorination of the propanamide moiety and its subsequent attachment to the thiazole-cyclohexyl intermediate.

Chemical Reactions Analysis

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated carbon atom.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Scientific Research Applications

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives.

Biological Studies: It is used in research to understand the interactions of thiazole-containing compounds with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Cellular Pathways: The compound may affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives:

Sulfathiazole: An antimicrobial drug with a thiazole ring, known for its antibacterial properties.

Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.

Tiazofurin: An anticancer agent with a thiazole ring, known for its cytotoxic effects.

The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclohexyl group and a chlorinated propanamide moiety, which may confer distinct biological activities and chemical reactivity.

Biological Activity

2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and cyclohexyl groups contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated potent activity against various bacteria and fungi. For instance, thiazole derivatives have shown effectiveness against resistant strains of bacteria, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Thiazole-containing compounds are frequently investigated for their anti-inflammatory effects. Studies have shown that modifications in the thiazole structure can enhance anti-inflammatory activity. For example, certain thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest. A comparative analysis with other thiazole derivatives showed promising IC50 values indicating potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment option.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of thiazole derivatives found that specific structural modifications could enhance their efficacy. The study utilized in vitro models to assess cytokine production and demonstrated that compounds similar to this compound effectively reduced levels of TNF-alpha and IL-6.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.